Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)-
Description
Synthesis Analysis
The synthesis of acetic acid derivatives, such as 1,3-dihydro-1-oxo-4-isobenzofurancarboxylic acids and their homologous acetic acids, can be achieved through the extensions of the Davies and Perkin synthesis of phthalide and the Arndt-Eistert reaction (Skeean & Goel, 1990). Additionally, the sequential coupling-cyclization between 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes, in the presence of catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, is an effective method for synthesizing (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives (Kobayashi et al., 2008).
Molecular Structure Analysis
Molecular structure studies often involve X-ray diffraction and NMR spectroscopy to elucidate the configuration of synthesized compounds. For example, 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, showing a monoclinic system with specific geometric parameters (Jing-gui, 2005).
Chemical Reactions and Properties
The chemical reactions involving acetic acid derivatives can be diverse and include bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing the versatility of these compounds in organic synthesis (Zheng et al., 2019).
Physical Properties Analysis
The study of physical properties such as thermal stability and crystalline structure is crucial for understanding the application potential of these compounds. For instance, oxadisilole-fused isobenzofurans exhibit unique photophysical, redox, and thermal properties, indicating their utility in advanced material science (Chen et al., 2006).
Chemical Properties Analysis
Exploring the chemical properties, such as reactivity and stability under various conditions, is essential for the application of these compounds in synthetic chemistry. The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 is a promising route for producing acetic acid from renewable sources, showcasing the compound's significance in green chemistry (Qian et al., 2016).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research may focus on exploring the potential applications of these compounds in various fields.
properties
IUPAC Name |
(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMGDVJBAWUUDZ-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)O)/OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073342 | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
CAS RN |
4743-57-1 | |
Record name | delta(sup 1,alpha)-Phthalanacetic acid, 3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (3-oxo-1(3H)-isobenzofuranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALIDENEACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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